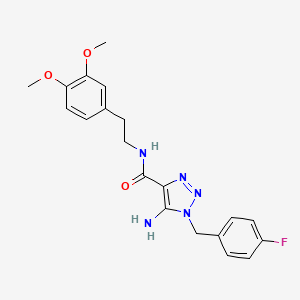

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3/c1-28-16-8-5-13(11-17(16)29-2)9-10-23-20(27)18-19(22)26(25-24-18)12-14-3-6-15(21)7-4-14/h3-8,11H,9-10,12,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUGLYUQDEYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-N-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O3, with a molecular weight of approximately 399.426 g/mol. The compound features a 1,2,3-triazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN5O3 |

| Molecular Weight | 399.426 g/mol |

| IUPAC Name | 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

| CAS Number | 899973-25-2 |

The mechanism by which triazole derivatives exert their biological effects often involves interaction with cellular targets leading to apoptosis or cell cycle arrest. For example, compounds similar to this triazole have been shown to induce morphological changes in cells indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) . Such mechanisms are crucial for the development of therapeutic agents targeting malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the core structure can significantly influence pharmacological properties:

- Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.

- Fluorination Effects : The position of fluorine substitution has been shown to affect potency; para and meta positions generally enhance activity compared to ortho substitutions .

Chagas Disease Research

One notable study involved the optimization of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. Compounds similar to this compound were evaluated for their efficacy in reducing parasite burden in mouse models. The most potent compounds demonstrated submicromolar activity and favorable pharmacokinetic profiles .

Cancer Cell Line Studies

In another study focusing on antiproliferative effects against cancer cell lines, derivatives were synthesized and tested for their ability to induce apoptosis in Jurkat T-cells. The results indicated that certain structural modifications led to enhanced cytotoxicity and selective targeting of cancerous cells without significant effects on normal cells .

科学研究应用

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown effectiveness against human ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) with percent growth inhibitions (PGIs) of 86.61% and 85.26% , respectively. Other tested lines include NCI-H460 and MDA-MB-231, where moderate activity was noted with PGIs ranging from 51.88% to 67.55% .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Variations : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and target interaction.

- Fluorination Effects : The position of fluorine substitution significantly impacts potency; para and meta positions generally enhance activity compared to ortho substitutions .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

- Ovarian Cancer Study : In vitro tests revealed that the compound effectively inhibited the proliferation of OVCAR-8 cells, demonstrating a promising therapeutic index for further development in clinical settings.

- Mechanistic Insights : Studies utilizing flow cytometry indicated that treatment with this triazole derivative resulted in increased apoptosis rates in treated cancer cells compared to controls, underscoring its potential as a chemotherapeutic agent .

- Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when paired with other agents, suggesting a synergistic effect that warrants further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。